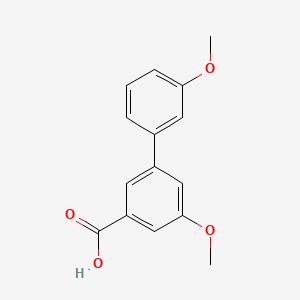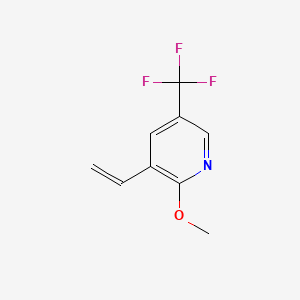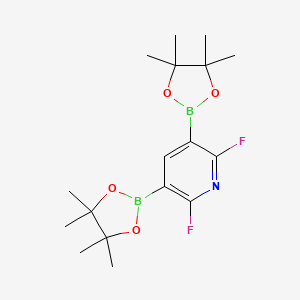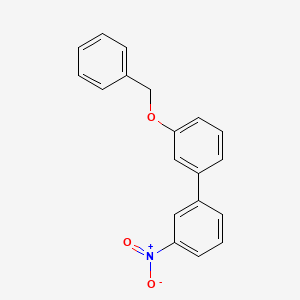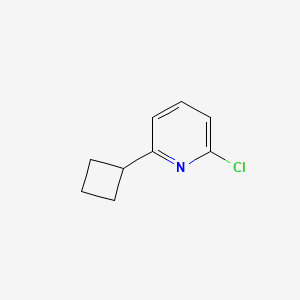
2-Chloro-6-cyclobutylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-cyclobutylpyridine is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-cyclobutylpyridine can be analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .Physical And Chemical Properties Analysis
2-Chloro-6-cyclobutylpyridine is a colorless or white, crystalline solid with a mild, sweet odor . Its boiling point is between 277 to 280°F at 11 mmHg, and its molecular weight is 230.9 . The freezing point/melting point is 145°F .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of complexes derived from 2-Chloro-6-cyclobutylpyridine and similar compounds are foundational in understanding their chemical behavior and potential applications. For example, the synthesis and study of cyclometalated complexes of Iridium(III) using functionalized polypyridine ligands, including derivatives of bipyridines, provide insights into their photophysical properties and redox behavior (Neve et al., 1999). This research is crucial for the development of luminescent materials and catalytic agents.
Catalytic Applications
The catalytic applications of compounds related to 2-Chloro-6-cyclobutylpyridine, particularly those involving terpyridines and their transition metal complexes, are diverse. They range from materials science, such as photovoltaics, to organic transformations and polymerization reactions (Winter et al., 2011). The versatility of these compounds in catalysis underscores their importance in industrial chemistry and the development of new synthetic methodologies.
Photophysical and Electrochemical Studies
The investigation of photophysical and electrochemical properties of complexes formed from 2-Chloro-6-cyclobutylpyridine analogs is essential for their application in light-emitting devices and sensors. Studies on palladium(II) complexes of phenyl-bipyridines reveal significant insights into their luminescence and structural characteristics, informing the design of new materials for optical applications (Lai et al., 2000).
Anticancer Research
The exploration of metal complexes, including those structurally related to 2-Chloro-6-cyclobutylpyridine, in anticancer research highlights the potential of these compounds in medicinal chemistry. The study of ruthenium complexes' cytotoxicity against tumor cell lines provides valuable data for developing new chemotherapy agents (Novakova et al., 1995).
Material Science and Sensing Applications
The use of 2-Chloro-6-cyclobutylpyridine derivatives in material science, especially in creating luminescent compounds for biological sensing and thermal or photochemical applications, is an area of significant interest. The development of lanthanide compounds with unique luminescent properties for biological sensing applications illustrates the broad utility of these compounds in advanced materials (Halcrow, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-cyclobutylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYUHACPZDYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyclobutylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)
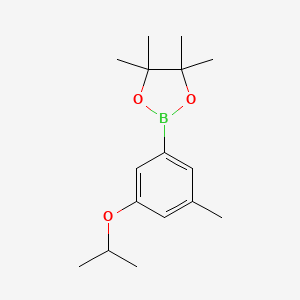
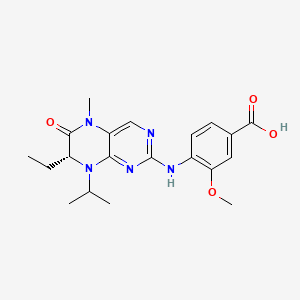
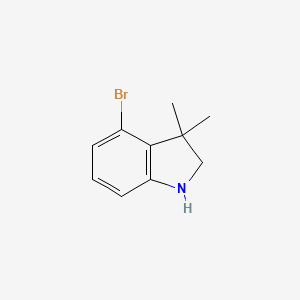
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)
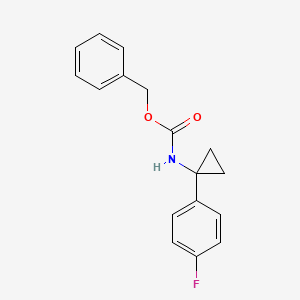
![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
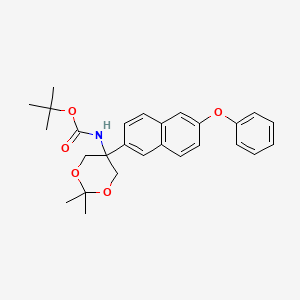
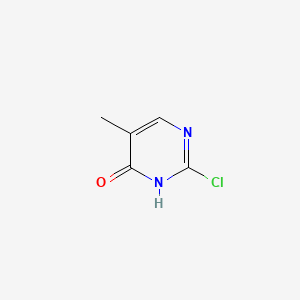
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)
